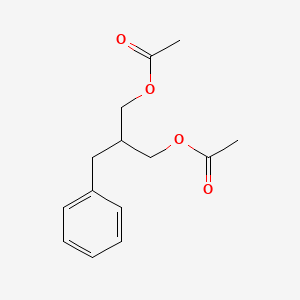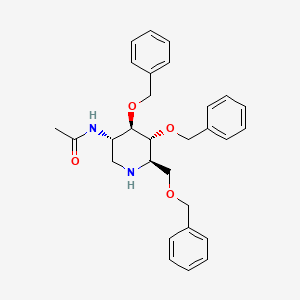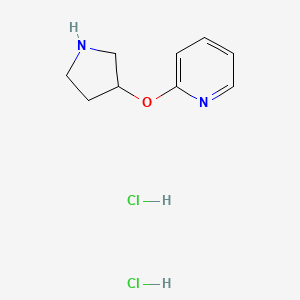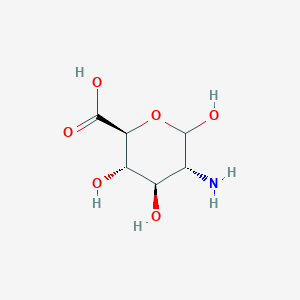
(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, also known as 2-Amino-3,4,6-trihydroxy-5-(hydroxymethyl)tetrahydropyran-2-carboxylic acid, is an important organic compound that has been extensively studied in the field of organic chemistry. It is a derivative of the naturally occurring amino acid l-tyrosine, and has a variety of applications in a wide range of scientific and industrial fields. This compound has been used as a chiral building block in the synthesis of various heterocyclic compounds, as well as in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a reagent in various organic reactions, and in the synthesis of polymers materials.
科学研究应用
(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the synthesis of pharmaceuticals and agrochemicals, and the synthesis of polymers materials. It has also been used as a chiral building block in the synthesis of various compounds, and as a reagent in various organic reactions. In addition, this compound has been used in the synthesis of various natural products and in the study of their structure and reactivity.
作用机制
The mechanism of action of (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is not fully understood, but it is believed to involve the formation of a reactive intermediate through a nucleophilic attack on the carbonyl group of the compound. This intermediate then undergoes a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies have suggested that this compound may have some anti-inflammatory and antioxidant properties, as well as some potential anti-cancer effects.
实验室实验的优点和局限性
The main advantage of using (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid in laboratory experiments is its availability and ease of use. This compound is relatively inexpensive, and it can be synthesized in a relatively short amount of time. Additionally, it is relatively stable and can be stored for long periods of time. However, the compound is sensitive to light and air, and it must be handled with care.
未来方向
The future directions for research involving (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid are numerous. Some potential areas of research include exploring the compound’s potential use in the synthesis of novel pharmaceuticals and agrochemicals, as well as its potential use in the synthesis of polymers materials. Additionally, further research could be conducted to explore the compound’s potential anti-inflammatory, antioxidant, and anti-cancer effects. Finally, further research could be conducted to explore the compound’s mechanism of action and its potential applications in organic synthesis.
合成方法
The synthesis of (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is typically achieved through a multi-step process involving the reaction of l-tyrosine with formaldehyde and hydrochloric acid in an aqueous medium. The reaction is catalyzed by a base, and the product is then isolated and purified by chromatographic methods. The overall yield of the reaction is typically quite high, and the compound can be prepared in high purity and in a relatively short amount of time.
属性
IUPAC Name |
(2S,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO6/c7-1-2(8)3(9)4(5(10)11)13-6(1)12/h1-4,6,8-9,12H,7H2,(H,10,11)/t1-,2-,3+,4+,6?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIPFXSBMSGPKB-ISAMGBGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(OC1O)C(=O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


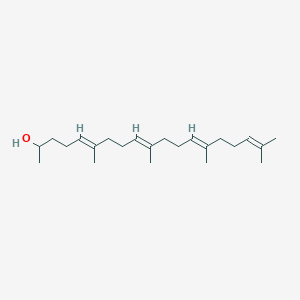
![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)
